Differential PKC Isozyme Activation by n-3 vs. n-6 Acyl Chain DAGs
Among 1-stearoyl-2-acyl-sn-glycerol DAGs, the docosahexaenoyl (SDG, n-3) species demonstrates superior potency for PKC activation compared to arachidonoyl (SAG, n-6) and oleoyl (DOG) species at low concentrations. Furthermore, the activation profile is not uniform across all PKC isoforms; SAG is a more potent activator of PKCα and δ, while SEG and SDG are more potent activators of PKCβI [1].
| Evidence Dimension | PKC Activation Potency |
|---|---|
| Target Compound Data | 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) at 0.5 mol% increases PKC activity more potently than DOG, SEG, or SAG. |
| Comparator Or Baseline | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG); 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG); 1,2-dioleoylglycerol (DOG). |
| Quantified Difference | At 0.5 mol%, SDG exhibits higher potency than all comparators. At 1.0 and 2.0 mol%, SAG and SDG have similar potencies, both greater than DOG or SEG. |
| Conditions | In vitro PKC activity assay in lipid vesicles containing 30 mol% POPS, 68-70 mol% POPC, and 0-2 mol% DAG with 20 µM calcium [2]. |
Why This Matters
Selecting SDG over SAG or DOG can provide more robust PKC activation at lower, more physiologically relevant concentrations, improving assay sensitivity and reducing off-target membrane effects.
- [1] Madani S, Hichami A, Legrand A, Belleville J, Khan NA. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. FASEB J. 2001;15(14):2595-2601. View Source
- [2] Marignani PA, Epand RM, Sebaldt RJ. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. Biochem Biophys Res Commun. 1996;225(2):469-473. View Source
